molecular formula C20H25N5 B6026685 1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine

1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine

Cat. No.: B6026685
M. Wt: 335.4 g/mol
InChI Key: ZXKDXUOOUXCXRR-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylphenyl group, a pyrazolylmethyl group, and a tetrahydroindazolamine core. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its tetrahydroindazole core, coupled with the pyrazolylmethyl and dimethylphenyl groups, makes it a versatile compound for various applications .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-13-6-4-8-19(15(13)3)25-20-9-5-7-18(17(20)12-22-25)21-11-16-10-14(2)23-24-16/h4,6,8,10,12,18,21H,5,7,9,11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKDXUOOUXCXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(CCC3)NCC4=NNC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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